molecular formula C26H25Cl2N5O B1194445 TG100435

TG100435

Cat. No. B1194445
M. Wt: 494.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.

Scientific Research Applications

1. Tyrosine Kinase Inhibition and Metabolism

TG100435 is a novel, orally active protein tyrosine kinase inhibitor. It shows inhibition constants (Ki) against various kinases like Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM. TG100435 is metabolized into four oxidation metabolites, with the ethylpyrrolidine N-oxide of TG100435 (TG100855) being the predominant metabolite in humans, dogs, and rats. TG100855 is 2 to 9 times more potent than TG100435. This metabolism involves flavin-containing monooxygenases, and significant conversion to TG100855 has been observed in vivo, which suggests increased tyrosine kinase inhibition in animal models after oral administration of TG100435 (Hu et al., 2007).

2. Enzymatic Interconversion and Pharmacokinetics

Research shows that TG100435 and its major N-oxide metabolite, TG100855, are interconverted metabolically. This process is facilitated by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s). FMO3 is primarily responsible for forming TG100855, while the retroreduction of TG100855 back to TG100435 is not inhibited by P450 inhibitors, suggesting the involvement of cytochrome P450 reductase in this process. This interconversion demonstrates TG100435's potential for varied metabolic pathways (Kousba et al., 2007).

3. Species Differences in Metabolism

TG100435 exhibits species-specific differences in its metabolism. The N-oxidation of TG100435 is primarily due to FMO, while its conversion back to TG100435 is facilitated by CYP450 enzymes. These metabolic differences are notable across species like humans, dogs, rats, and mice, emphasizing the need for species-specific considerations in the application of TG100435 as an anti-cancer agent (Kousba et al., 2006).

properties

Product Name

TG100435

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TG100435;  TG 100435;  TG100435 .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.